N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the 4-fluorobenzyl group and the pyrrolidin-3-ylmethyl moiety. Common synthetic routes include:
Formation of Thiophene-2-carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of 4-Fluorobenzyl Group: This step often involves the use of 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidin-3-ylmethyl Moiety: This can be synthesized through the reaction of a suitable pyrrolidine derivative with formaldehyde and subsequent reduction.
Chemical Reactions Analysis
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with receptor sites, leading to downstream effects such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-5-3-12(4-6-14)10-20-11-13(8-16(20)21)9-19-17(22)15-2-1-7-23-15/h1-7,13H,8-11H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTRNUJRMOQBDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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